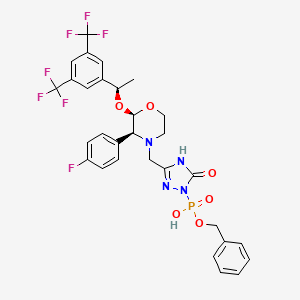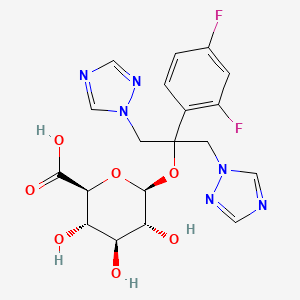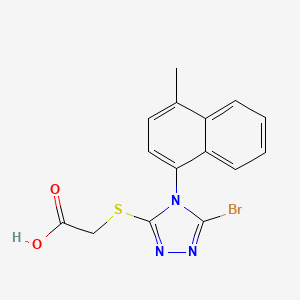
Lesinurad Impurity 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lesinurad Impurity 8, also known as 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, is a chemical compound related to Lesinurad. Lesinurad is a urate transporter inhibitor used in the treatment of hyperuricemia associated with gout. This compound is one of the impurities that can be formed during the synthesis or degradation of Lesinurad .
Preparation Methods
The synthesis of Lesinurad Impurity 8 involves several steps, starting from inexpensive and readily available starting materials. The synthetic route typically includes the following steps:
Bromination: Introduction of a bromine atom into the naphthalene ring.
Cyclization: Formation of the triazole ring through cyclization reactions.
Thioether Formation: Introduction of the thioether group to form the final compound.
The reaction conditions for these steps generally involve the use of solvents like dichloromethane or ethanol, and reagents such as bromine, sodium azide, and thiols. The reactions are typically carried out under mild conditions to ensure high yield and purity .
Chemical Reactions Analysis
Lesinurad Impurity 8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other groups such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lesinurad Impurity 8 has several scientific research applications, including:
Chemistry: Used as a reference standard in the analysis and quality control of Lesinurad.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties in relation to Lesinurad.
Industry: Used in the development and optimization of synthetic routes for Lesinurad production.
Mechanism of Action
The mechanism of action of Lesinurad Impurity 8 is related to its structural similarity to Lesinurad. It is believed to interact with the same molecular targets, including urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4). By inhibiting these transporters, this compound can increase the excretion of uric acid and lower serum uric acid levels .
Comparison with Similar Compounds
Lesinurad Impurity 8 can be compared with other impurities and related compounds, such as:
Lesinurad: The parent compound, used in the treatment of hyperuricemia.
Lesinurad Impurity B: Another impurity formed during the synthesis of Lesinurad.
Lesinurad Impurity 2: A structurally similar compound with different substituents.
Lesinurad Impurity 3: Another related impurity with a different molecular structure.
This compound is unique due to its specific structural features, such as the bromine atom and the thioether group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c1-9-6-7-12(11-5-3-2-4-10(9)11)19-14(16)17-18-15(19)22-8-13(20)21/h2-7H,8H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCLZQFKIFSJBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)N3C(=NN=C3Br)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
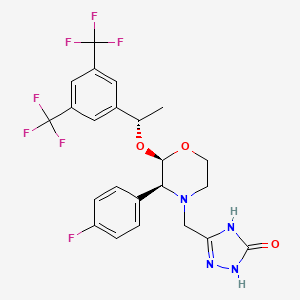
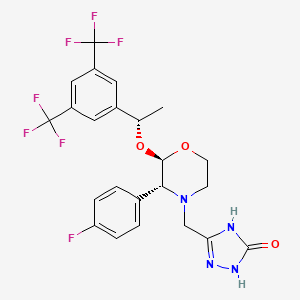


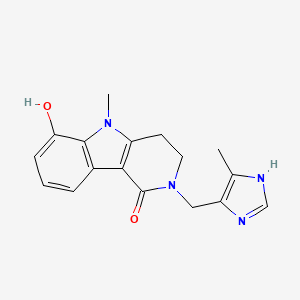

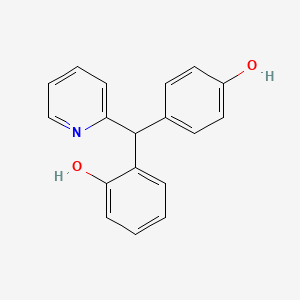

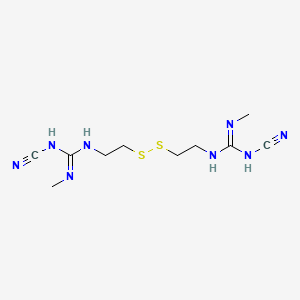

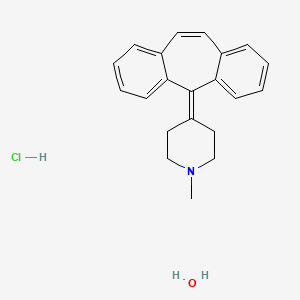
![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B601790.png)
